molecular formula C4H10N4 B146735 4-Azidobutan-1-amine CAS No. 88192-20-5

4-Azidobutan-1-amine

Cat. No.: B146735
CAS No.: 88192-20-5
M. Wt: 114.15 g/mol
InChI Key: LFMZGBHJJNIRKH-UHFFFAOYSA-N
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Description

4-Azidobutan-1-amine is an organic compound with the molecular formula C4H10N4. It is characterized by the presence of an azide group (-N3) attached to a butylamine chain.

Mechanism of Action

Target of Action

4-Azidobutan-1-amine is a heterobifunctional reagent consisting of an azide group and a free amine group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, and the amine group is reactive with carboxylic acids, activated NHS esters .

Mode of Action

The azide group in this compound can react with molecules containing alkyne groups through a [3+2] cycloaddition reaction, forming a stable triazole ring . This reaction is often used in Click Chemistry, a bioorthogonal method that allows for the labeling and modification of biomolecules in living systems .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of protac (proteolysis-targeting chimera) molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator .

Result of Action

The primary result of this compound’s action is the formation of a stable triazole ring with alkyne-containing molecules . When used to synthesize PROTACs, the compound can lead to the selective degradation of target proteins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of copper ions can catalyze the reaction between the azide group in this compound and alkyne groups .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Azidobutan-1-amine typically involves the reaction of 4-bromobutan-1-amine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the azide .

Reaction Scheme:

4-Bromobutan-1-amine+Sodium AzideThis compound+Sodium Bromide\text{4-Bromobutan-1-amine} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Bromide} 4-Bromobutan-1-amine+Sodium Azide→this compound+Sodium Bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of chlorinated solvents like dichloromethane (DCM) has been reported, although the remaining solvent must be carefully removed to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

4-Azidobutan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine group.

    Cycloaddition Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF or DMSO.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Various substituted butylamines.

    Reduction: 4-Butyl-1,4-diamine.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

4-Azidobutan-1-amine is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-4-aminobutane
  • 4-Azidobutylamine
  • 4-Azido-1-butylamine

Uniqueness

4-Azidobutan-1-amine is unique due to its specific chain length and the position of the azide group, which confer distinct reactivity patterns compared to other azidoamines. Its ability to participate in click chemistry reactions makes it particularly valuable in synthetic and materials chemistry .

Properties

IUPAC Name

4-azidobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMZGBHJJNIRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236881
Record name 1-Butanamine, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88192-20-5
Record name 4-Azido-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88192-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 4-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Azidobutan-1-amine in the context of the provided research?

A1: In the research article [], this compound serves as a key building block for creating a library of compounds for anti-cancer drug discovery. It functions as a linker with both amino and azido groups at its ends. This allows researchers to attach various molecules, in this case, derivatives of Fenbufen and Ethacrynic acid, to the linker. The azido group can then be further modified, leading to the creation of a diverse library of compounds for screening against cancer cell lines.

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